N-(3-amino-4-ethylphenyl)acetamide
Description
N-(3-Amino-4-ethylphenyl)acetamide is an aromatic acetamide derivative featuring an acetamide group (-NHCOCH3) attached to a phenyl ring substituted with an amino (-NH2) group at the 3-position and an ethyl (-C2H5) group at the 4-position. The amino and ethyl substituents likely influence its electronic, steric, and solubility characteristics, which are critical for biological activity and material applications.
Properties
IUPAC Name |
N-(3-amino-4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-8-4-5-9(6-10(8)11)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTXPLDMWBZANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-(3-amino-4-ethylphenyl)acetamide to structurally related N-phenylacetamides, focusing on substituent effects, pharmacological activities, and physicochemical properties.
Substituent Effects on Pharmacological Activity
Key Analogues:
N-(4-Ethoxyphenyl)acetamide (CAS 62-44-2)
- Substituents: 4-OCH2CH3
- Molecular Weight: 179.22 g/mol
- Properties: Ethoxy group increases lipophilicity, making it suitable for GC/MS analysis in forensic chemistry .
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Substituents: 4-SO2-piperazine Pharmacological Activity: Demonstrates anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- Substituents: 4-OCH3, quinazoline-sulfonyl
- Pharmacological Activity: Exhibits potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines via the MTT assay .
Table 1: Substituent-Driven Activity Comparison
Physicochemical and Structural Properties
- Electron Effects : Meta-substitution (e.g., 3-NH2) introduces electron-donating effects, altering crystal packing and solubility. For example, trichloroacetamides with meta-methyl or chloro substituents exhibit distinct lattice constants due to steric and electronic interactions .
- Solubility: Amino groups enhance water solubility via H-bonding, whereas ethyl groups increase logP values, suggesting balanced lipophilicity for blood-brain barrier penetration.
Enzyme Inhibition and Therapeutic Potential
- MAO and Cholinesterase Inhibition: Acetamides with amino and heterocyclic groups (e.g., pyrazoloquinoxaline) show MAO-A/B or AChE/BChE inhibition. For instance, milacemide derivatives inhibit MAO-B, relevant in Parkinson’s disease (PD) . The amino group in this compound may similarly target these enzymes.
- Receptor Agonism: Pyridazinone-based acetamides act as FPR1/FPR2 ligands, modulating neutrophil chemotaxis . Substituent bulk (ethyl vs. methoxy) could influence receptor binding affinity.
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